Aminopterin

Description

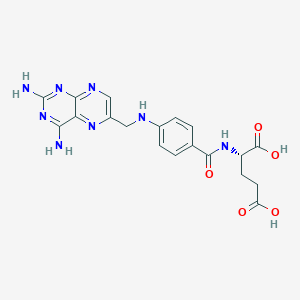

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31823-54-8 (hydrochloride salt) | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022588 | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-19 mg Hg at 25 °C /Estimated/ | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow powder | |

CAS No. |

54-62-6 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB41CTM2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Early Research of Aminopterin

Discovery and Initial Therapeutic Applications of Aminopterin

The discovery and initial applications of this compound emerged from research into folic acid metabolism. Scientists observed that folic acid was important for hematological function, and early experiments explored its role in conditions like anemia and leukemia. nih.govnih.govoup.comrevistamedicinamilitara.ro Paradoxically, administering folic acid to patients with leukemia sometimes accelerated the disease. nih.govrevistamedicinamilitara.ro This led to the hypothesis that blocking folic acid could inhibit the growth of rapidly dividing cells, including leukemic cells. nih.govrevistamedicinamilitara.ro

In 1947, biochemist Yellapragada Subbarow and his colleagues synthesized competitive inhibitors of folic acid, including this compound, based on their structural similarity to folate. revistamedicinamilitara.roresearchgate.net this compound is a 4-amino derivative of folic acid, differing by the substitution of an amino group for a hydroxyl group on the pteridine (B1203161) ring. nih.govwikipedia.orgoncohemakey.com

This compound in Pediatric Acute Leukemia: Early Remissions

Dr. Sidney Farber at Boston Children's Hospital was a key figure in the initial therapeutic application of this compound. nih.govnih.govmdedge.combloodcancer.org.uklaskerfoundation.org Based on the hypothesis that blocking folate metabolism could inhibit leukemia cell growth, Farber and his team began administering this compound to children with acute leukemia in late 1947. nih.govnih.govmdedge.combloodcancer.org.ukmdpi.comnih.govjameslindlibrary.org

In a landmark study published in 1948, Farber and colleagues reported that this compound produced temporary remissions in children with acute leukemia. mhmedical.comnih.govnih.govoup.commdedge.combloodcancer.org.uklaskerfoundation.orgmdpi.comnih.govnih.gov This was a significant breakthrough, as acute leukemia was previously considered invariably fatal. laskerfoundation.org In their initial trial involving 16 children, 10 experienced transient remissions, characterized by a reduction or disappearance of blast cells in the blood and bone marrow and a recovery of normal hematopoiesis. nih.govbloodcancer.org.ukjameslindlibrary.org These hematological improvements were accompanied by a resolution of clinical symptoms. nih.gov While these remissions were temporary, lasting several months, they demonstrated for the first time that chemical agents could suppress malignant cell proliferation and induce remission in leukemia. nih.govnih.govbloodcancer.org.uklaskerfoundation.orgnih.govjameslindlibrary.org

The findings from these early studies were met with both enthusiasm and skepticism, but they established the potential of antifolate therapy in treating malignancy and laid the foundation for modern chemotherapy. nih.govbloodcancer.org.uknih.gov

Here is a summary of the early remission data in pediatric acute leukemia:

| Study (Year) | Number of Children Treated | Number of Children with Remission | Remission Rate |

| Farber et al. (1948) nih.govbloodcancer.org.ukjameslindlibrary.org | 16 | 10 | 62.5% |

| Farber (1949, follow-up) nih.govjameslindlibrary.org | ~60 (treated with this compound or related antifolates) | >30 | >50% |

This compound in Psoriasis Treatment

Beyond its initial use in oncology, this compound was also explored for the treatment of other conditions characterized by rapid cell proliferation, such as psoriasis. Psoriasis is a chronic skin disease involving excessive growth and scaling of skin cells. As early as the 1950s, dermatologists began using this compound to treat psoriasis. mdedge.compapaa.org Observations in patients being treated with this compound for other conditions, such as rheumatoid arthritis, noted improvements in their psoriatic skin lesions. oup.comnih.govijdvl.comportlandpress.com This led to the off-label use of this compound for psoriasis, with reports indicating dramatic clearing of lesions in thousands of patients in the United States during the period it was marketed. wikipedia.org

Evolution of Antifolate Therapy: this compound to Methotrexate (B535133)

The success of this compound in inducing remissions in leukemia and its observed effects in psoriasis paved the way for the development of other antifolate drugs. A closely related compound, methotrexate (formerly known as amethopterin), was synthesized shortly after this compound. nih.govmdpi.commhmedical.comguidetopharmacology.orgrevistamedicinamilitara.roresearchgate.netmdedge.compapaa.orgwikipedia.orgaacrjournals.org Methotrexate differs from this compound by the addition of a methyl group at the N10 position. nih.govoncohemakey.com

Comparative Efficacy and Therapeutic Index Studies

Both this compound and methotrexate function as potent inhibitors of dihydrofolate reductase. nih.govmdpi.commhmedical.comwikipedia.orgguidetopharmacology.orgoncohemakey.com Early comparative studies and clinical experience contributed to the understanding of their relative efficacy. While this compound was initially found to be a more potent antifolate than methotrexate in some contexts, methotrexate was considered to have a more favorable therapeutic index. nih.govwikipedia.orgoncohemakey.comnih.govnih.gov The therapeutic index relates the effective dose of a drug to the dose at which toxicity occurs. nih.govoncohemakey.com

Research comparing the two compounds in rodent tumor models suggested a better therapeutic index for methotrexate. wikipedia.org In vitro studies have also compared the cellular uptake and metabolism of this compound and methotrexate in leukemic blasts, with some suggesting that this compound may have greater accumulation and metabolism in these cells. nih.gov However, other preclinical studies in ALL and lymphoma models have indicated similar in vitro and in vivo activity between the two compounds. nih.gov

Comparative studies in rheumatoid arthritis patients treated with this compound and later methotrexate also provided insights into their effects. While this compound showed promising results in early studies for rheumatoid arthritis and psoriasis, methotrexate eventually became the preferred agent. oup.compapaa.orgnih.govijdvl.comportlandpress.com

Factors Influencing Clinical Transition from this compound

Several factors influenced the clinical transition from this compound to methotrexate in the early 1950s. Although not fully understood, the unpredictable toxicity of this compound was a significant concern. nih.govoncohemakey.comnih.govcancernetwork.com Methotrexate was perceived as being less toxic and easier to synthesize in larger quantities, making it more practical for widespread clinical use. nih.govwikipedia.orgrevistamedicinamilitara.rooncohemakey.commdedge.compapaa.org Lederle Laboratories, which marketed both drugs, eventually discontinued (B1498344) this compound in favor of methotrexate due to manufacturing difficulties with this compound. wikipedia.orgresearchgate.net The perceived more favorable therapeutic index of methotrexate in preclinical models also contributed to its adoption. nih.govwikipedia.orgoncohemakey.com

The development of methotrexate as a less toxic derivative of this compound, coupled with manufacturing considerations and a potentially better therapeutic index, led to its gradual replacement of this compound in clinical practice for both leukemia and psoriasis by the mid-1950s and early 1960s. nih.govmdpi.comwikipedia.orgrevistamedicinamilitara.roresearchgate.netoncohemakey.commdedge.compapaa.orgaacrjournals.org

Mechanisms of Action of Aminopterin in Biological Systems

Dihydrofolate Reductase (DHFR) Inhibition by Aminopterin

This compound functions as a potent inhibitor of DHFR, forming stable complexes with the enzyme. scbt.com This interaction alters the enzyme's conformation, thereby hindering its catalytic activity. scbt.com

Competitive Binding to DHFR Folate Site

This compound acts as a competitive inhibitor of DHFR by binding to the same site on the enzyme as the natural substrate, folate. wikipedia.orgsielc.comcancer.govnih.govguidetopharmacology.org Its structural similarity to folic acid allows it to occupy the folate binding site, effectively blocking the access of dihydrofolate. wikipedia.orgsielc.comcancer.govnih.govguidetopharmacology.org Studies have investigated the inhibition kinetics of this compound with DHFR from various sources, revealing different types of slow-binding mechanisms depending on the enzyme source. nih.gov For instance, with chicken-liver enzyme, the inhibition by this compound conformed to a slow-binding mechanism involving the slow interaction of the inhibitor with the enzyme to form an enzyme-NADPH-inhibitor complex. nih.gov

Research findings on the inhibitory potency of this compound against DHFR from different species highlight its effectiveness. For example, studies on Wuchereria bancrofti DHFR (WbDHFR) and Brugia malayi DHFR (BmDHFR) showed that this compound was an effective inhibitor of WbDHFR with a KI of 2.1 ± 0.5 nM. plos.org

Data on the inhibitory constants (Ki) of this compound and related compounds for human recombinant DHFR further illustrate its potency:

| Compound | Ki (pM) nih.gov |

| This compound | 3.7 |

| Methotrexate (B535133) | 4.8 |

Blockade of Tetrahydrofolate Synthesis

By competitively binding to the DHFR enzyme, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate. wikipedia.orgsielc.commedkoo.comcancer.govnih.govscbt.comdrugbank.com Tetrahydrofolate is the active form of folate and is essential for various metabolic processes. sielc.comwikipedia.orgwikipedia.org

Consequential Depletion of Nucleotide Precursors

The blockade of tetrahydrofolate synthesis by this compound leads to a depletion of intracellular tetrahydrofolate pools. wikipedia.orgncats.iosielc.comdrugbank.comtoku-e.commedkoo.comcancer.gov Tetrahydrofolate cofactors are crucial for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. wikipedia.orgncats.iosielc.comdrugbank.comtoku-e.commedkoo.comwikipedia.org Specifically, tetrahydrofolate derivatives, such as 10-formyltetrahydrofolate, act as donors of single-carbon units required for the de novo synthesis of purines and the methylation of deoxyuridylate to thymidylate (a pyrimidine nucleotide). wikipedia.orgwikipedia.org The depletion of tetrahydrofolate thus directly impairs the synthesis of these essential nucleotide precursors. wikipedia.orgncats.iosielc.comdrugbank.comtoku-e.commedkoo.comcancer.gov

Inhibition of DNA, RNA, and Protein Synthesis

The consequential depletion of nucleotide precursors due to DHFR inhibition by this compound ultimately leads to the inhibition of DNA, RNA, and protein synthesis. wikipedia.orgncats.iosielc.comdrugbank.comtoku-e.commedkoo.comcancer.gov With insufficient nucleotide building blocks, cells are unable to synthesize new genetic material and proteins, which are vital for cell growth and division. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells. scbt.comontosight.aiontosight.ai

Intracellular Metabolism and Polyglutamation of this compound

Once inside the cell, this compound undergoes intracellular metabolism, primarily through polyglutamation. toku-e.comnih.govdrugbank.comnih.gov This process involves the enzymatic addition of glutamate (B1630785) residues to the gamma-carboxyl group of this compound, catalyzed by the enzyme folylpoly-gamma-glutamate synthetase. ncats.io Polyglutamation is important for trapping folates and antifolates within cells and enhancing their inhibitory effects on folate-dependent enzymes. nih.gov Studies have shown that this compound is metabolized to polyglutamate metabolites intracellularly. toku-e.comdrugbank.comnih.govresearchgate.net For example, research involving leukemic blasts demonstrated that this compound showed more consistent metabolism to polyglutamates compared to methotrexate. drugbank.comresearchgate.net Long-chain this compound-polyglutamates, such as triglutamate and tetraglutamate forms, can account for a significant portion of intracellular this compound. nih.gov

Folate Transporter-Mediated Cellular Uptake of this compound

This compound is transported into cells primarily via folate transporters, such as the reduced folate carrier (RFC). toku-e.comnih.govnih.govguidetopharmacology.orgresearchgate.net This transporter system is responsible for the cellular uptake of both natural folates and antifolate compounds like this compound and methotrexate. toku-e.comnih.govnih.govguidetopharmacology.orgresearchgate.net The efficiency of this transporter can influence the intracellular accumulation of this compound. nih.govresearchgate.net Studies have investigated the interaction of this compound and its analogs with the reduced folate carrier as a determinant of their intracellular accumulation and activity. nih.govguidetopharmacology.orgresearchgate.net

Conversion to this compound-Polyglutamate Metabolites

Upon entering cells, this compound undergoes intracellular metabolism, specifically polyglutamation. This process involves the enzymatic addition of multiple glutamate residues to the gamma-carboxyl group of the pteroyl moiety of this compound. The enzyme primarily responsible for this conversion is folylpolyglutamate synthase (FPGS). wikipedia.orgwikipedia.orgwikipedia.org Polyglutamation is a crucial step as it significantly enhances the intracellular retention of this compound, effectively trapping it within the cell. wikipedia.org Furthermore, this compound polyglutamates exhibit a higher affinity for the target enzyme, dihydrofolate reductase (DHFR), compared to the monoglutamate form. wikipedia.org This increased binding affinity contributes to the potent inhibitory effects of this compound on folate metabolism. Studies have shown that poly-gamma-glutamyl metabolites with increasing glutamate chain length can exhibit altered inhibitory potency against key enzymes of folate metabolism. fishersci.ca

Degradation of this compound-Polyglutamate by Gamma-Glutamyl Hydrolase

Intracellular this compound polyglutamates are subject to degradation by the enzyme gamma-glutamyl hydrolase (GGH), also known as folylpolyglutamate hydrolase. wikipedia.orgwikipedia.orgnih.govwikipedia.orgfishersci.ca GGH catalyzes the hydrolytic cleavage of the gamma-glutamyl bonds in the polyglutamate tail, sequentially removing glutamate residues and converting the polyglutamated forms back to shorter chain lengths or the monoglutamate form. fishersci.ca The balance between polyglutamation by FPGS and deglutamation by GGH is a key determinant of the intracellular concentration and retention of this compound and its active polyglutamated metabolites.

Differential Cellular Responses to this compound

Cellular responses to this compound can vary depending on cell type and metabolic state, particularly concerning the reliance on de novo nucleotide synthesis pathways. wikipedia.org

Effects on T-Lymphocyte Activation

Research has indicated that this compound can differentially affect the activation of lymphocytes. In studies involving mouse spleen cells stimulated with T-cell mitogens, the addition of this compound resulted in a marked, dose-dependent inhibition of [3H]thymidine incorporation. wikipedia.org This suggests that this compound interferes with DNA synthesis, a critical process for the proliferation and activation of T-lymphocytes. The inhibitory effect of this compound on T-cell activation was observed to be completely reversible upon the addition of hypoxanthine (B114508) to the cell cultures. wikipedia.org This reversibility highlights the role of purine synthesis inhibition in the observed effect on T-lymphocytes, as hypoxanthine can be utilized in the salvage pathway for purine synthesis, bypassing the this compound-blocked de novo pathway.

Effects on B-Lymphocyte Activation

In contrast to its inhibitory effect on T-lymphocyte activation, this compound demonstrated a different impact on B-lymphocytes. When added at the same concentrations to mouse spleen cell cultures stimulated with B-cell mitogens, this compound significantly increased [3H]thymidine incorporation. wikipedia.org This finding suggests that B-lymphocyte activation and proliferation may have different metabolic dependencies or responses to the disruption of folate metabolism by this compound compared to T-lymphocytes. The mutually opposite effects on T and B cell populations underscore fundamental differences in their nucleic acid metabolic pathways or regulatory mechanisms. wikipedia.org

Below is a table summarizing the differential effects of this compound on T and B Lymphocyte activation based on [3H]thymidine incorporation:

| Cell Type | Stimulating Agent | This compound Effect on [3H]Thymidine Incorporation | Reversal by Hypoxanthine |

| T-Lymphocytes | Mitogens | Markedly Inhibited | Complete |

| B-Lymphocytes | Mitogens | Significantly Increased | Not specified in source |

Induction of Apoptosis in Specific Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in certain cell lines. wikipedia.orgwikipedia.orgwikipedia.orgmdpi.commims.combmrb.io For instance, studies on the mouse myeloma cell line P3-X63-Ag8.653, which is deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT), have demonstrated that this compound treatment leads to apoptotic cell death. wikipedia.orgmdpi.commims.com HGPRT deficiency makes these cells highly dependent on the de novo purine synthesis pathway, which is inhibited by this compound's action on DHFR. wikipedia.orgmdpi.com

Role of De Novo Protein Synthesis in this compound-Induced Apoptosis

Investigations into the mechanism of this compound-induced apoptosis in HGPRT-deficient mouse myeloma cells have revealed a requirement for de novo protein synthesis. wikipedia.orgmdpi.commims.combmrb.io The apoptotic effect of this compound was drastically reduced when cells were treated with inhibitors of RNA synthesis (Actinomycin D) and protein synthesis (Cycloheximide). wikipedia.orgmdpi.combmrb.io This indicates that the execution of the apoptotic program in these cells is dependent on the synthesis of new RNA and protein molecules. Furthermore, the induction of c-myc gene expression was observed to precede the detection of DNA fragmentation, a hallmark of apoptosis, in this compound-treated cells. wikipedia.orgmdpi.com These findings suggest that in cells reliant on the de novo purine synthesis pathway, this compound-induced apoptosis is an active process requiring the synthesis of proapoptotic factors, potentially including proteins like the Myc oncoprotein. wikipedia.org

Below is a table illustrating the effect of protein and RNA synthesis inhibitors on this compound-induced apoptosis in mouse myeloma cells:

| Treatment Combination | This compound-Induced Apoptosis Level |

| This compound alone | High |

| This compound + Actinomycin (B1170597) D | Drastically Reduced |

| This compound + Cycloheximide | Drastically Reduced |

Involvement of c-Myc Gene Expression in Apoptosis

Research indicates a significant link between this compound-induced apoptosis and the regulation of c-Myc gene expression, particularly in cells deficient in the purine salvage pathway researchgate.netnih.gov. Studies using a mouse HGPRT(-) myeloma cell line (P3-X63-Ag8.653, also referred to as V653) have demonstrated that this compound treatment readily induces apoptosis researchgate.netnih.gov. This apoptotic process was found to be substantially reduced by the addition of inhibitors of RNA and protein synthesis, such as actinomycin D and cycloheximide, suggesting that the de novo synthesis of proapoptotic factors is required for this compound's effect researchgate.netnih.gov.

Notably, the induction of c-Myc gene expression was observed to precede DNA fragmentation, a hallmark of apoptosis, in this compound-treated cells researchgate.netnih.gov. This suggests that c-Myc may act as a proapoptotic factor in this context researchgate.netnih.gov. Cells lacking the salvage pathway for purine biosynthesis appear particularly susceptible to this compound-induced apoptosis that is dependent on the synthesis of such factors, including the Myc oncoprotein researchgate.netnih.gov.

Further research supports the role of c-Myc in apoptosis induction under various stimuli, including those that affect nucleotide synthesis or cellular metabolism nih.govmdpi.commdpi.comabeomics.comoncotarget.com. While c-Myc is a proto-oncogene involved in cell growth, proliferation, and differentiation, its deregulated expression is associated with numerous cancers and can sensitize cells to apoptotic signals nih.govmdpi.comabeomics.comaacrjournals.org. The precise mechanisms by which c-Myc promotes apoptosis are complex and can involve multiple pathways, including the stabilization of p53 and the induction of mitochondrial outer membrane permeabilization leading to cytochrome-c release abeomics.com.

In the context of this compound, which disrupts nucleotide synthesis, the resulting cellular stress and metabolic imbalance may trigger a proapoptotic program where elevated c-Myc expression plays a critical role researchgate.netnih.govnih.gov. The requirement for de novo protein and RNA synthesis for this compound-induced apoptosis underscores the involvement of actively transcribed and translated genes, with c-Myc being identified as a key early responder in susceptible cell lines researchgate.netnih.gov.

Data from studies investigating this compound's effects have shown that the level of c-Myc induction can vary depending on the cell type and treatment conditions researchgate.net. For instance, in the study comparing this compound-treated V653 cells and dexamethasone-treated DO11.10 cells, c-myc expression was more highly inducible in the this compound-treated myeloma cells researchgate.net.

| Compound | Effect on c-Myc Expression (Example) | Effect on Apoptosis (Example) | Cell Line (Example) | Reference |

| This compound | Increased induction | Apoptosis induced | V653 (mouse myeloma) | researchgate.netnih.gov |

| Actinomycin D | Reduces this compound-induced apoptosis | Varies with stimulus | V653 (mouse myeloma) | researchgate.netnih.govamegroups.cn |

| Cycloheximide | Reduces this compound-induced apoptosis | Varies with stimulus | V653 (mouse myeloma) | researchgate.netnih.gov |

This table summarizes findings related to the involvement of c-Myc in this compound-induced apoptosis, highlighting the requirement for de novo synthesis and the observed increase in c-Myc expression preceding apoptotic events in specific cell models researchgate.netnih.gov.

Advanced Research in Aminopterin and Its Analogs

Contemporary Clinical Investigations of Aminopterin

Recent clinical research has revisited this compound, particularly in the context of refractory acute leukemia, seeking to understand its pharmacokinetics and pharmacodynamics in modern therapeutic approaches. researchgate.netnih.govaacrjournals.org

Phase II Trials in Refractory Acute Leukemia

A Phase II trial investigated the antileukemic activity of weekly oral this compound in patients with refractory acute leukemia, including children with acute lymphoblastic leukemia (ALL), adults with ALL, and patients with acute myeloid leukemia (AML). researchgate.netnih.govaacrjournals.org The study enrolled forty-six patients across these strata. researchgate.netnih.govaacrjournals.org this compound was administered weekly in two doses, 12 hours apart. researchgate.netnih.govaacrjournals.org

Results indicated that weekly oral this compound demonstrated significant activity among children with refractory ALL, with 6 out of 22 children (27%) showing clinically significant responses. researchgate.netnih.govaacrjournals.org In contrast, responses meeting protocol definitions were not observed in patients with AML, and only two out of eleven adults with ALL responded, although a tendency for peripheral blast counts to decrease was noted in all groups. researchgate.netnih.govaacrjournals.org

Pharmacokinetic and Pharmacodynamic Properties in Clinical Settings

Pharmacokinetic analysis in the Phase II trial involved limited sampling during the first week of therapy to assess the drug's absorption, distribution, metabolism, and excretion. researchgate.netnih.govaacrjournals.org Complete bioavailability of oral this compound was confirmed, with a mean area under the curve (AUC) of 0.52 ± 0.03 µmol hour/L after oral dosing. researchgate.netnih.govaacrjournals.org

Despite the confirmed bioavailability, no direct relationship was observed between this compound pharmacokinetics and clinical response in this study. researchgate.netnih.govaacrjournals.org

Studies have revealed lineage-specific differences in the pattern of intracellular antifolylpolyglutamates. researchgate.netnih.govaacrjournals.orgresearchgate.net This suggests that the way this compound is metabolized and retained within leukemia cells can vary depending on the specific type of leukemia. At identical extracellular concentrations, more this compound than methotrexate (B535133) is accumulated by blasts from patients with pre-B ALL, T-lineage ALL, and AML in vitro. researchgate.net Furthermore, less interpatient variability was observed in the metabolism of this compound to its polyglutamated forms compared to methotrexate. researchgate.net

Correlation of this compound Metabolism with Clinical Response

This compound in Hybridoma Technology and Cell Culture Applications

Beyond its clinical investigation, this compound plays a vital role in cell culture, particularly in the development of hybridomas for monoclonal antibody production. wikipedia.orgtoku-e.comaacrjournals.orgnih.gov

Use in HAT Medium for Hybridoma Selection

This compound is a key component of HAT medium (Hypoxanthine, this compound, Thymidine (B127349) medium), a selective medium used in hybridoma technology. wikipedia.orgtoku-e.comnih.govstudysmarter.co.ukwikipedia.orgwikipedia.orgletstalkacademy.comcorning.commoleculardevices.comusbio.netinterchim.froxfordreference.com Hybridoma technology involves the fusion of antibody-producing B lymphocytes with immortal myeloma cells to create hybrid cells (hybridomas) that possess both the antibody-producing capability of B cells and the immortality of myeloma cells. nih.govstudysmarter.co.ukwikipedia.orginterchim.fr

The principle of HAT medium selection relies on the ability of cells to synthesize nucleotides via two pathways: the de novo synthesis pathway and the salvage pathway. wikipedia.orgunito.it this compound in the HAT medium blocks the de novo synthesis pathway by inhibiting DHFR. nih.govwikipedia.orgletstalkacademy.comusbio.netunito.it

Myeloma cells used in hybridoma technology are typically deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for the salvage pathway. nih.govletstalkacademy.commoleculardevices.comusbio.netinterchim.fr Unfused myeloma cells, with their blocked de novo pathway and deficient salvage pathway, are unable to synthesize the necessary nucleotides and thus die in the presence of this compound. nih.govwikipedia.orgwikipedia.orgmoleculardevices.comusbio.net Unfused B lymphocytes, while possessing the salvage pathway enzymes, have a limited lifespan in culture and also perish. nih.govwikipedia.orginterchim.fr

Hybridoma cells, successfully fused from a B cell and a myeloma cell, inherit the functional HGPRT enzyme from the B cell parent. nih.govwikipedia.orgmoleculardevices.cominterchim.fr This allows them to bypass the this compound-induced block in the de novo pathway by utilizing the salvage pathway, which is supplied with hypoxanthine (B114508) and thymidine present in the HAT medium. nih.govwikipedia.orgletstalkacademy.comusbio.netoxfordreference.comunito.it Consequently, only the hybridoma cells survive and proliferate in the HAT medium, enabling their selection and subsequent culture for monoclonal antibody production. nih.govwikipedia.orgmoleculardevices.cominterchim.fr

Here is a data table summarizing the function of HAT medium components:

| Component | Function |

| Hypoxanthine | Supports nucleotide synthesis via the salvage pathway. studysmarter.co.ukwikipedia.orgusbio.netinterchim.fr |

| This compound | Inhibits de novo nucleotide synthesis by blocking DHFR. nih.govstudysmarter.co.ukwikipedia.orgletstalkacademy.comusbio.netunito.it |

| Thymidine | Provides nucleotides for DNA synthesis via the salvage pathway. studysmarter.co.ukwikipedia.orgusbio.netinterchim.fr |

After the selection process in HAT medium, this compound is typically removed by transferring the hybridomas to a hypoxanthine-thymidine (HT) supplemented medium before finally culturing them in a normal growth medium. usbio.netinterchim.fr

Role in Salvage Pathway Utilization

This compound's inhibition of the de novo nucleotide synthesis pathway highlights the importance of the salvage pathway as an alternative route for nucleotide production in the presence of the drug. The salvage pathway utilizes pre-existing purines and pyrimidines to synthesize nucleotides, bypassing the enzymatic block imposed by this compound on the de novo pathway.

This mechanism is particularly relevant in cell culture techniques, such as the production of monoclonal antibodies using hybridomas. moleculardevices.comazolifesciences.com Hybridoma technology involves fusing antibody-producing lymphocytes (which have a functional salvage pathway) with immortalized myeloma cells (which are deficient in hypoxanthine-guanine phosphoribosyl transferase (HGPRT), a key enzyme in the salvage pathway). moleculardevices.comazolifesciences.com this compound is a crucial component of HAT (hypoxanthine, this compound, thymidine) medium used for selecting hybridomas. moleculardevices.comazolifesciences.comusbio.net In HAT medium, this compound blocks the de novo pathway in both fused and unfused cells. moleculardevices.comazolifesciences.comusbio.net However, unfused myeloma cells, lacking a functional salvage pathway due to HGPRT deficiency, cannot synthesize nucleotides and consequently die. moleculardevices.comazolifesciences.comusbio.net Unfused lymphocytes can survive via the salvage pathway but are mortal and eventually die in culture. azolifesciences.com Only the hybridoma cells, which inherit the functional HGPRT enzyme from the lymphocyte parent and are immortal like the myeloma cells, can utilize the salvage pathway in the presence of this compound and thus survive and proliferate. moleculardevices.comazolifesciences.comusbio.net This selective pressure allows for the isolation and growth of hybridoma clones that produce monoclonal antibodies. moleculardevices.comazolifesciences.com

Novel this compound Analogs and Derivatives

Research continues into developing novel this compound analogs and derivatives to potentially improve efficacy, reduce toxicity, and enhance targeted delivery. This includes the design and synthesis of modified conjugates and the exploration of folate receptor-targeted therapies.

Design and Synthesis of Modified this compound Conjugates

Modified this compound conjugates are being designed and synthesized to create targeted therapies. This involves linking this compound to other molecules, such as peptides or targeting ligands, to direct the drug specifically to desired cells or tissues. For instance, research has explored linking this compound to folate to target cells overexpressing folate receptors. nih.govutu.finih.gov

Novel synthetic routes are also being developed to create this compound analogs with modified structures. One study describes the synthesis of 8-deaza-5,6,7,8-tetrahydrothis compound analogues via a novel aziridine (B145994) intermediate, a method aimed at avoiding byproducts encountered in traditional synthesis. nih.govmdpi.com Another approach involved synthesizing analogues with a naphthoyl group replacing the benzoyl group in the side chain, with molecular modeling suggesting this modification is spatially accommodated and does not hinder binding to DHFR. nih.gov

Folate Receptor-Targeted this compound Therapies

Folate receptors (FRs) are overexpressed on the surface of certain cancer cells and activated macrophages, making them attractive targets for delivering therapeutic agents. nih.govutu.finih.govmdpi.com Folate receptor-targeted this compound therapies utilize this principle by conjugating this compound to a folate ligand. nih.govutu.finih.gov This conjugate can then bind to and be internalized by cells expressing FRs, delivering the this compound payload directly to these cells and potentially minimizing exposure to healthy cells. nih.govutu.finih.gov

One such novel folate-aminopterin derivative, EC2319, has been investigated for its potential in treating inflammatory diseases. nih.govutu.fi EC2319 is designed to deliver this compound intracellularly via the folate receptor. mdpi.com Another rationally designed anti-inflammatory drug conjugate, EC0746, consists of a modified folic acid-based ligand linked to a γ-hydrazide analog of this compound. nih.gov

Folate receptor-targeted this compound therapies have shown promise in experimental models of autoimmune diseases where activated macrophages expressing FR-β play a significant role. nih.govutu.finih.govmdpi.com

Studies in a rat focal model of multiple sclerosis (MS), an autoimmune disease of the central nervous system, evaluated the efficacy of the folate-aminopterin construct EC2319. nih.govutu.fi Activated macrophages in this model express FR-β, representing a potential therapeutic target. nih.govutu.fi EC2319 treatment significantly reduced FR-β expression and lesion size in the chronic phase of experimental autoimmune encephalomyelitis (EAE), a model of MS. nih.gov This suggests that targeting FR-β expressing macrophages with folate-aminopterin conjugates can attenuate inflammation and lesion development in chronic autoimmune conditions. nih.govutu.fi

Furthermore, folate receptor-targeted this compound therapy using EC0746 has demonstrated high effectiveness and specificity in experimental models of autoimmune uveitis and autoimmune encephalomyelitis. nih.gov In these models, functional FR-β was detected on activated macrophages at inflammatory sites. nih.gov Treatment with EC0746 suppressed the clinical severity and attenuated histopathological changes in affected organs. nih.gov The activity of EC0746 was blocked by a benign folate competitor, indicating that the therapeutic effects were specifically mediated through FR-β. nih.gov

These findings suggest that targeting activated macrophages via the folate receptor with this compound conjugates could be a useful strategy for treating inflammatory episodes in organ-specific autoimmunity. nih.govmdpi.com

Molecular Modeling and Dynamics Studies of this compound Interactions

Molecular modeling and dynamics studies provide valuable insights into the interactions of this compound with its biological targets, particularly enzymes like dihydrofolate reductase and folate receptors. These computational approaches help to understand binding mechanisms and guide the design of new analogs.

Ligand-Receptor Binding Mechanisms

Molecular docking and dynamics simulations have been employed to study the binding mechanisms of this compound with various receptors, including human dihydrofolate reductase (DHFR), DNA, and integrins. researchgate.netnih.govresearchgate.nettandfonline.com

Studies have revealed strong interactions between this compound and human DHFR, with reported binding affinities from molecular docking calculations. researchgate.netnih.govresearchgate.nettandfonline.com The binding mode of this compound to human FR-β shares characteristics with that of folate and other antifolates like methotrexate and pemetrexed (B1662193). researchgate.net The bicyclic aromatic moiety of these ligands typically stacks between specific amino acid residues (e.g., Y101 and W187 in human FR-β), and the α-carboxylate of the glutamyl tail makes contacts with residues like G153, W154, and W156. researchgate.net Subtle differences exist in the interactions of the γ-carboxylate; for instance, the γ-carboxylates of this compound and methotrexate make additional contacts with Q116 compared to folate and pemetrexed. researchgate.net

Molecular dynamics simulations further investigate ligand-receptor interactions over time, providing a more dynamic view of the binding process and helping to determine binding free energies. researchgate.netnih.govresearchgate.nettandfonline.com These studies contribute to a deeper understanding of how this compound binds to its targets at an atomic level.

Predicted Biological Activities (e.g., Antiviral)

Recent research has explored the potential predicted biological activities of this compound and its analogs, extending beyond their established roles as antifolates. Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to predict interactions with various biological targets, including viral enzymes.

One notable area of investigation is the predicted antiviral activity of this compound, particularly against SARS-CoV-2. Molecular docking studies have been conducted to assess the binding affinity of this compound to key SARS-CoV-2 proteins, such as the main protease (Mpro) and the SARS-CoV-2/ACE2 complex receptor. These studies have revealed predicted strong interactions with these viral targets. researchgate.netnih.gov

Specifically, molecular docking results have indicated binding affinities of -6.7 kcal/mol with the Mpro of SARS-CoV-2 and -8.1 kcal/mol with the SARS-CoV-2/ACE2 complex receptor. researchgate.netnih.gov Further investigation using molecular dynamics simulations on the top-scoring ligand-receptor complexes of this compound with SARS-CoV-2 enzymes (PDB IDs 6M03 and 6M0J) has provided more detailed insights into the interaction mechanisms. nih.govresearchgate.net These predicted results suggest that this compound may significantly inhibit SARS-CoV-2 infection. researchgate.netnih.govresearchgate.netlvb.ltlarvol.com This research highlights the potential versatility of this compound's biological activity, encompassing both its known anticancer properties and predicted antiviral characteristics. researchgate.netnih.govresearchgate.net

While this compound is an established dihydrofolate reductase (DHFR) inhibitor, studies evaluating the antiviral activity of several DHFR inhibitors against SARS-CoV-2 in cell lines have shown varying degrees of effectiveness. This compound, along with pemetrexed and raltitrexed, demonstrated lower antiviral activity with IC50 values greater than 1 µM, specifically 1.3 µM for this compound. mdpi.com In contrast, other DHFR inhibitors like pralatrexate (B1268) (PTX), trimetrexate (B1681579) (TMX), and methotrexate (MTX) exhibited higher antiviral activity in the low nanomolar range. mdpi.com This suggests that while the anti-metabolic effect of these compounds contributes to their anti-cytopathic effect, some DHFR inhibitors may also possess a more specific antiviral function. mdpi.com

Research into this compound analogs has also explored modifications aimed at improving cellular transport and potency. For instance, novel analogs of this compound and methotrexate where the gamma-carboxyl group was replaced by a 1H-tetrazol-5-yl ring demonstrated more potent inhibition of leukemia cell lines during prolonged exposure compared to the parent drugs. researchgate.net This increased potency correlated with greater cellular uptake via the reduced folate/MTX carrier. researchgate.net While DHFR remains the primary target, the mechanism of cell death for these analogs could also involve inhibition at folylpolyglutamate synthetase. researchgate.net

Another class of analogs, 5-deaza analogs of this compound, have been synthesized and shown significant anticancer activity in vitro and in vivo. nih.gov These studies on this compound analogs contribute to understanding the structure-activity relationships and potential for developing compounds with improved biological profiles.

The predicted binding affinities of this compound with SARS-CoV-2 targets are summarized in the table below:

| Target | Predicted Binding Affinity (kcal/mol) | Source |

| SARS-CoV-2 Main Protease (Mpro) | -6.7 | researchgate.netnih.gov |

| SARS-CoV-2/ACE2 Complex | -8.1 | researchgate.netnih.gov |

These computational findings provide a basis for further experimental validation of the potential antiviral activities of this compound and its analogs.

Mechanisms of Resistance to Aminopterin and Antifolates

Dihydrofolate Reductase (DHFR) Gene Amplification and Mutations

One of the primary mechanisms of resistance to aminopterin involves alterations in the dihydrofolate reductase (DHFR) enzyme, its primary target nih.govresearchgate.net. Cells can develop resistance by increasing the cellular levels of DHFR, often through amplification of the DHFR gene researchgate.netcancernetwork.combibliotekanauki.ple-crt.org. This gene amplification leads to an overproduction of the enzyme, thereby titrating out the inhibitory effect of the antifolate researchgate.netbibliotekanauki.pl. Studies in various cell lines, including those resistant to this compound, have demonstrated increased DHFR levels due to gene amplification, sometimes associated with chromosomal abnormalities like double minutes or homogeneously staining regions bibliotekanauki.plias.ac.in.

Another mechanism involves mutations in the DHFR gene, leading to the expression of an altered DHFR enzyme with reduced affinity for this compound or other antifolates researchgate.netnih.govcancernetwork.combibliotekanauki.ple-crt.org. These mutations can occur within or outside the enzyme's active site, impacting the binding of the antifolate cancernetwork.com. While gene amplification appears to be a more common mechanism of acquired resistance in some clinical settings, mutations in DHFR have been observed in resistant cell lines selected for antifolate exposure bibliotekanauki.pl.

Altered Cellular Uptake and Transport of Antifolates

Defects in the cellular uptake and transport of antifolates represent a significant mechanism of resistance nih.govnih.govnih.govbibliotekanauki.pl. This compound, like other hydrophilic antifolates such as methotrexate (B535133), primarily enters cells via carrier-mediated transport systems nih.govaacrjournals.org.

Reduced this compound Accumulation

A key factor in resistance is reduced intracellular accumulation of this compound nih.govashpublications.orgnih.gov. This decreased accumulation can result from impaired influx, increased efflux, or a combination of both nih.govnih.gov. Studies have shown that this compound-resistant cell lines exhibit decreased this compound accumulation compared to sensitive cells nih.govnih.gov.

Role of Folate Transporters

Several transport systems are involved in the cellular uptake of folates and antifolates. The reduced folate carrier (RFC), also known as SLC19A1, is a major transporter for reduced folates and many antifolates, including this compound and methotrexate nih.govnih.govbibliotekanauki.plguidetopharmacology.org. Alterations in RFC function or expression can lead to reduced antifolate uptake and contribute significantly to resistance nih.govnih.gove-crt.orgbibliotekanauki.pl. This can involve decreased expression of the RFC gene or mutations affecting the transporter's activity nih.govnih.govbibliotekanauki.plashpublications.org.

Other transporters, such as members of the ATP-binding cassette (ABC) transporter superfamily, including multidrug resistance proteins (MRPs/ABCC) and breast cancer resistance protein (BCRP/ABCG2), can also play a role in antifolate resistance by actively extruding the drugs from the cell nih.govnih.govnih.gov. Overexpression of these efflux transporters can lead to decreased intracellular antifolate concentrations nih.govnih.gov.

Mechanisms of Cross-Resistance to Other Drugs

Resistance to this compound can sometimes be associated with cross-resistance to other drugs, including other antifolates and structurally unrelated agents nih.govnih.gov. This can occur if the resistance mechanism affects a pathway or transporter common to multiple drugs. For example, alterations in the reduced folate carrier can lead to cross-resistance to other antifolates that utilize this transporter for cellular entry ashpublications.org. Additionally, the development of multidrug resistance phenotypes, often involving the overexpression of efflux pumps like P-glycoprotein (ABCB1) or MRPs, can confer resistance to a range of structurally diverse compounds, including some antifolates nih.govnih.govnih.gov.

Thymidylate Synthase Alterations and Resistance

While dihydrofolate reductase is the primary target of this compound, alterations in thymidylate synthase (TS) can also contribute to antifolate resistance, particularly for antifolates that directly or indirectly impact TS activity nih.govguidetopharmacology.orgfrontiersin.orgmdpi.com. Thymidylate synthase is a crucial enzyme in the synthesis of thymidylate, a precursor for DNA synthesis frontiersin.orgmdpi.com. Some antifolates, or their polyglutamated forms, can inhibit TS ashpublications.orgfrontiersin.org. Increased expression of TS has been identified as a mechanism of resistance to certain antifolates frontiersin.orgmdpi.com. This can reduce the effectiveness of antifolates that rely on TS inhibition for their cytotoxic effect.

Here is a table summarizing the key mechanisms of resistance to this compound and antifolates:

| Mechanism | Description | Impact on Antifolate Activity |

| DHFR Gene Amplification | Increased copies of the DHFR gene leading to overproduction of DHFR. | Titrates out the antifolate, reducing its inhibitory effect. |

| DHFR Mutations | Alterations in the DHFR enzyme structure, reducing antifolate binding affinity. | Decreased effectiveness of the antifolate in inhibiting DHFR. |

| Reduced Cellular Uptake (e.g., RFC alterations) | Impaired transport of antifolates into the cell. | Lower intracellular concentration of the drug. |

| Increased Efflux (e.g., ABC transporter overexpression) | Active pumping of antifolates out of the cell. | Lower intracellular concentration of the drug. |

| Altered Thymidylate Synthase | Increased expression or altered activity of Thymidylate Synthase. | Can reduce the impact of antifolates that affect TS activity. |

| Defective Polyglutamylation | Impaired conversion of antifolates to polyglutamated forms. | Reduced intracellular retention and altered target binding. |

Aminopterin in Immunomodulation and Inflammatory Processes Research

Immunosuppressive Properties of Aminopterin

This compound functions as an immunosuppressant by interfering with the synthesis of nucleic acids essential for the proliferation of immune cells. wikipedia.orgtoku-e.commedchemexpress.comchemimpex.comglpbio.com Its high binding affinity for DHFR effectively halts tetrahydrofolate synthesis, a critical step in the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA production. wikipedia.orgtoku-e.comresearchgate.net This disruption primarily affects rapidly dividing cells, including those involved in immune responses. wikipedia.org Research indicates that this compound and its related compound, methotrexate (B535133), can suppress STAT activation, a pathway involved in immunity and inflammation. plos.orgresearchgate.net This suppression of the JAK/STAT pathway is suggested as a potential mechanism for its anti-inflammatory and immunosuppressive effects. plos.org

Research into Autoimmune Diseases and Inflammation

Research has explored the potential of this compound and its derivatives in treating autoimmune diseases and inflammatory conditions. medchemexpress.comchemimpex.comnih.govresearchgate.netresearchgate.net Activated macrophages, key players in inflammation, express folate receptor-beta (FR-β), which can be targeted by folate-linked drugs like this compound conjugates. nih.govnih.govmdpi.comnih.govresearchgate.net This targeted approach aims to deliver the immunosuppressive effects of this compound directly to the sites of inflammation, potentially reducing systemic toxicity. nih.govmdpi.com Studies have investigated folate-targeted this compound therapy in various inflammatory disease models, demonstrating its ability to modulate macrophage function and attenuate inflammation. nih.govresearchgate.net

Attenuation of Inflammation in Animal Models

Studies using animal models of inflammatory diseases have shown that folate-targeted this compound conjugates can attenuate inflammation. For instance, in a rat focal model of multiple sclerosis (MS), a folate-aminopterin construct (EC2319) significantly reduced inflammation and lesion development during the chronic phase of the disease. nih.govutu.fi This treatment also reduced the expression of FR-β and decreased the iNOS/MRC-1 ratio in the affected areas. nih.gov

| Animal Model | Compound Used | Key Finding | Citation |

| Rat focal model of Multiple Sclerosis | EC2319 | Significantly reduced inflammation and lesion development in chronic phase. | nih.gov |

| Rat adjuvant-induced arthritis | EC0746 | Mediated an FR-specific anti-inflammatory response. | nih.gov |

| Experimental autoimmune uveitis (EAU) in rats | EC0746 | Suppressed clinical severity and attenuated histopathological changes. | nih.gov |

| Experimental autoimmune encephalomyelitis (EAE) in rats | EC0746 | Suppressed clinical severity and attenuated histopathological changes. | nih.gov |

| Anti-GBM glomerulonephritis in WKY rats | EC2319 | Significantly attenuated kidney injury and preserved renal function. | mdpi.com |

| Mouse collagen-induced arthritis | Prodrugs of AMT | Showed therapeutic efficacy comparable to parent drugs. | researchgate.net |

In the macrophage-rich rat adjuvant-induced arthritis model, a folate conjugate of this compound (EC0746) demonstrated folate receptor-specific anti-inflammatory activities. nih.gov This conjugate was shown to suppress the proliferation of macrophage-derived cells and prevent their response to inflammatory stimuli. nih.gov Furthermore, EC0746 treatment in experimental models of autoimmune uveitis and autoimmune encephalomyelitis suppressed the clinical severity and attenuated progressive histopathological changes in affected organs. nih.gov The activity of EC0746 in these models was blocked by a folate competitor, indicating an FR-β mediated mechanism. nih.gov Research in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis also indicated that a folate-aminopterin conjugate (EC2319) significantly attenuated kidney injury and preserved renal function, reducing glomerular and interstitial macrophage infiltration. mdpi.com

Folate Receptor Expression on Inflammatory Cells

A key aspect of targeting inflammation with this compound conjugates is the expression of folate receptors, particularly FR-β, on activated inflammatory cells such as macrophages. nih.govnih.govmdpi.comnih.govresearchgate.netnih.govrcsb.org Studies have shown that FR-β is upregulated during immune activation in myeloid lineage hematopoietic cells, including monocytes and macrophages. nih.govresearchgate.net This selective expression on activated macrophages at sites of inflammation makes them a promising target for delivering anti-inflammatory agents like this compound. nih.govmdpi.com Research has confirmed the presence of functional FR-β on activated macrophages in various inflammatory conditions and animal models, including experimental autoimmune encephalomyelitis, autoimmune uveitis, and adjuvant-induced arthritis. nih.govnih.govnih.gov The expression of FR-β has also been observed in chronically active plaques in human MS patients, suggesting the translational relevance of these findings. nih.govutu.fi

Aminopterin in Specialized Biological Research Methodologies

Use in Genetic Studies for Mutation Induction

Aminopterin has been employed in genetic studies, particularly in the selection of specific types of mutants. Its inhibitory effect on nucleotide synthesis pathways can be leveraged to create selective pressure. For instance, in studies with Streptococcus pneumoniae, this compound resistance at the amiA locus was used to identify and characterize mutants induced by acridines. nih.gov Acridines are known to induce frameshift mutations. nih.gov By using this compound selection, researchers were able to isolate mutants with altered sensitivity to the compound, allowing for the investigation of the genetic basis of this resistance and the nature of the mutations induced by the mutagenic agent. nih.gov

Furthermore, this compound has been used in conjunction with other selective agents to study mutation induction in mammalian cells, such as Chinese hamster cells. nih.gov In these studies, resistance to 6-thioguanine (B1684491) (6TG), which selects for mutations in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene, was combined with selection in medium containing this compound and hypoxanthine (B114508) (HAT medium). nih.gov Cells with functional HPRT can utilize the salvage pathway for purine (B94841) synthesis, bypassing the this compound-blocked de novo pathway. umich.edu Therefore, 6TG-resistant cells that are also resistant to HAT medium often carry specific types of mutations in the HPRT gene that allow for survival under these double selection conditions. nih.gov This approach has been instrumental in characterizing the molecular nature of induced mutations. nih.gov

Applications in Cell Line Development and Selection

A significant application of this compound in cell biology is its use in selective growth media for the development and isolation of specific cell lines, most notably in the production of hybridomas. toku-e.comnih.govnih.gov Hybridomas are immortalized cell lines created by fusing antibody-producing B lymphocytes with myeloma cells. nih.govnih.gov

The selection process relies on the HAT medium, which contains hypoxanthine, this compound, and thymidine (B127349). toku-e.comnih.govnih.gov Myeloma cell lines used for fusion are typically deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. nih.govmoleculardevices.com this compound in the HAT medium blocks the de novo synthesis of nucleotides by inhibiting DHFR. toku-e.comnih.govnih.gov In this metabolic trap, cells must rely on the salvage pathway to synthesize the necessary nucleotides. toku-e.commoleculardevices.com

Unfused myeloma cells, lacking functional HGPRT, cannot utilize the salvage pathway and die. nih.govnih.gov Unfused B lymphocytes have a limited lifespan in culture and also eventually die. nih.gov Hybridoma cells, resulting from the fusion of B lymphocytes and myeloma cells, inherit the functional HGPRT gene from the B lymphocyte parent and the immortality characteristic from the myeloma parent. nih.govnih.govmoleculardevices.com This allows hybridomas to survive and proliferate in the HAT medium, effectively selecting for the desired fused cells. nih.govnih.gov

This compound's role in blocking the de novo pathway is crucial for this selection strategy. toku-e.commoleculardevices.com The inclusion of hypoxanthine and thymidine provides the necessary precursors for nucleotide synthesis via the salvage pathway, enabling the survival of hybridomas while eliminating the parent cells. umich.edu

Investigating Folate Metabolism and Deficiency

This compound's mechanism of action as a folate antagonist makes it a valuable tool for investigating folate metabolism and the consequences of folate deficiency in research settings. By inhibiting DHFR, this compound disrupts the normal flow of the folate cycle, impacting processes that rely on one-carbon units carried by THF. sigmaaldrich.com

Studies have utilized this compound to experimentally induce a state of functional folate deficiency in cell cultures to study its effects on various cellular processes. For example, this compound has been used in the deoxyuridine (dU) suppression test, a method to assess folate metabolism. oup.com By inhibiting thymidylate synthase activity (which relies on a folate coenzyme), the incorporation of labeled deoxyuridine into DNA is suppressed. oup.com this compound, by disrupting folate availability, can influence the outcome of this test, providing insights into the integrity of folate-dependent pathways. oup.com

Research using this compound has also explored the link between abnormal folate metabolism and developmental defects, such as neural tube defects. oup.com By studying cell lines from affected individuals and treating them with inhibitors like this compound, researchers can investigate potential underlying defects in folate metabolism that might contribute to these conditions. oup.com

Furthermore, this compound has been used to study the impact of disrupted folate metabolism on DNA synthesis and cell proliferation, highlighting the critical role of folate in these fundamental biological processes. sigmaaldrich.com

Studies on Yeast Folic Acid Metabolism

Research has also explored the effects of this compound on folic acid metabolism in yeast, particularly Saccharomyces cerevisiae. tandfonline.comtandfonline.comacs.org These studies provide insights into the conserved nature of folate pathways and the specific responses of yeast to antifolate compounds.

Effects on Yeast Cell Population and Metabolism

Studies involving Saccharomyces cerevisiae exposed to increasing concentrations of this compound have shown progressive changes in cell population and metabolic activity. tandfonline.comtandfonline.com Key findings include a decrease in total yeast cell population, dry weight, and viability. tandfonline.comtandfonline.com The fermentation rate also decreases with increasing this compound concentrations. tandfonline.comtandfonline.com Conversely, an increase in average cell size, budding cells, and flocculation has been observed. tandfonline.comtandfonline.com Cellular protein content, however, remained essentially unchanged. tandfonline.comtandfonline.com

Interactive Table 1: Effects of Increasing this compound Concentration on Saccharomyces cerevisiae Fermentation Parameters

| Parameter | Effect of Increasing this compound |

| Total Cell Population | Decreased |

| Dry Weight | Decreased |

| Viability | Decreased |

| Fermentation Rate | Decreased |

| Average Cell Size | Increased |

| Budding Cells | Increased |

| Flocculation | Increased |

| Cellular Protein | Essentially Unchanged |

These results indicate that this compound significantly impacts yeast growth and metabolic output, consistent with its role as a folate antagonist disrupting essential biosynthetic pathways. tandfonline.comtandfonline.com

Impact on Cell Ultrastructure and Respiration

Investigations into the impact of this compound on yeast cell ultrastructure using electron microscopy have revealed notable changes. tandfonline.comtandfonline.com this compound-treated cells showed improved fixative penetration and an increase in the formation of lipid inclusions and folds in the cytoplasmic membrane. tandfonline.comtandfonline.com

Aerobic respiration studies with S. cerevisiae exposed to this compound demonstrated a decrease in oxygen uptake and carbon dioxide evolution. tandfonline.comtandfonline.com This suggests that the disruption of folate metabolism by this compound also affects the efficiency of aerobic respiration in yeast. tandfonline.comtandfonline.com

Implications for Fermentation Processes

The observed effects of this compound on yeast cell population, metabolism, ultrastructure, and respiration have theoretical and practical implications for fermentation processes. The decrease in fermentation rate and viable cell population can negatively impact the efficiency of industrial fermentations, such as those in brewing. tandfonline.comtandfonline.com

The derangement of yeast folic acid metabolism by this compound has been linked to potential changes in beer flavor, possibly related to altered production of compounds like diacetyl. tandfonline.comtandfonline.com A related study in Aerobacter aerogenes, a fermentative bacterium, showed that this compound treatment led to the accumulation of valine, an intermediate in diacetyl formation. tandfonline.com While the direct link in yeast requires further investigation, these findings suggest that antifolate contamination or other factors affecting folate metabolism in yeast could influence the quality of fermented products. tandfonline.comtandfonline.com this compound has also been shown to retard the growth of spoilage yeast like S. diastaticus in packaged beer, suggesting a potential, albeit likely not practical for common use, as a biological preservative. tandfonline.comtandfonline.com

Compounds Mentioned and Their PubChem CIDs:

Future Directions and Emerging Research Avenues for Aminopterin

Re-evaluation of Aminopterin as a Potent Alternative to Methotrexate (B535133)

Recent research has prompted a re-evaluation of this compound as a potentially superior antifolate compared to methotrexate, particularly in the context of leukemia treatment. Laboratory evidence suggests that this compound may offer advantages such as greater tumor cell uptake in vitro and more consistent metabolism by leukemic blasts wikipedia.orgnih.gov. Studies have indicated that this compound exhibits more consistent metabolism by leukemic blasts to polyglutamates than methotrexate nih.gov. The affinity for folylpolyglutamate synthase, the enzyme that catalyzes the addition of glutamate (B1630785) residues to antifolates, is significantly higher for this compound (20-fold greater) than for methotrexate nih.gov. This higher affinity contributes to the effective trapping of this compound within cells as polyglutamates nih.gov.

Clinical trials are investigating this compound in leukemia as a potentially superior alternative to methotrexate wikipedia.org. A phase II trial evaluating weekly oral this compound in children with refractory acute lymphoblastic leukemia (ALL) showed significant activity and tolerable toxicity, suggesting it warrants further study as a potent alternative nih.gov. The trial observed complete bioavailability of oral this compound and noted that the interpatient variability in oral pharmacokinetics was less than that observed for methotrexate at approximately equipotent doses nih.gov. Preclinical studies comparing this compound and methotrexate have shown similar in vitro and in vivo activity against ALL and lymphoma models, although this compound demonstrated a lower minimum survival fraction in some cell lines nih.gov.

Research into Combination Therapies involving this compound

Investigating this compound's role in combination therapies is another key area of research. While historically combination therapies in cancer treatment initially demonstrated efficacy consistent with independent drug action, the goal is to identify combinations that yield synergistic effects or overcome resistance aacrjournals.org.